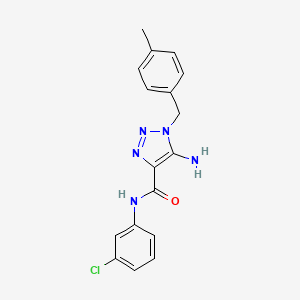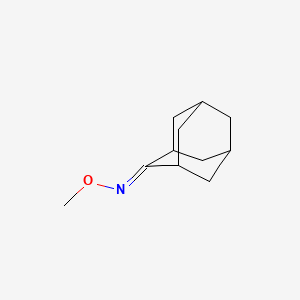
N-methoxyadamantan-2-imine
Übersicht
Beschreibung
N-methoxyadamantan-2-imine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multipurpose Pharmacophores
Imines, including compounds like N-methoxyadamantan-2-imine, have been recognized as multipurpose pharmacophores with broad applications in various areas of chemistry, particularly in medicine. These compounds have been synthesized effectively and studied for their structural properties using techniques like Single Crystal X-ray Diffraction (SCXRD) and Density Functional Theory (DFT). Imines have been identified as candidates with drug-like properties (Tatlidil et al., 2022).
Inhibition of Angiogenesis and Cancer Growth
Studies have explored the role of compounds like 2-methoxyestradiol (2-ME), derived from imine compounds, in inhibiting angiogenesis and cancer growth. For example, 2-ME has shown efficacy in suppressing breast cancer growth in mice by disrupting microtubule function (Klauber et al., 1997).
Catalysts in Asymmetric Synthesis
Imines like this compound are used in asymmetric synthesis, such as the Mannich reaction, to produce important building blocks for various chemical compounds. They have been used to synthesize anti- or syn-α-Hydroxy-β-Amino Ketones, demonstrating their versatility in chemical reactions (Trost et al., 2006).
Receptor Interaction Studies
Research has also delved into the receptor interaction profiles of N-2-methoxybenzyl derivatives of imines. This includes understanding their binding affinities and functional activities at various receptors, which is critical for predicting their pharmacological effects (Rickli et al., 2015).
Synthesis and Characterization
The synthesis and characterization of various imine compounds, including those with N-methoxy groups, have been extensively studied. This includes exploring their electronic stability and potential as semiconductors, as well as their pharmacological drug-like properties (Batista et al., 2017).
Safety and Hazards
“N-methoxyadamantan-2-imine” is associated with several hazard statements including H302, H315, H319, H335 . The safety pictograms associated with it are GHS07 and the signal word is 'Warning’ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
N-methoxyadamantan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPCAFIJNXYIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2526336.png)
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

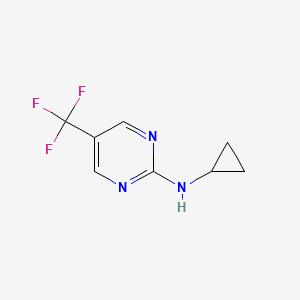
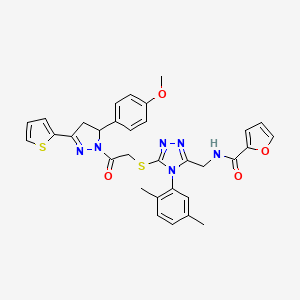
![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
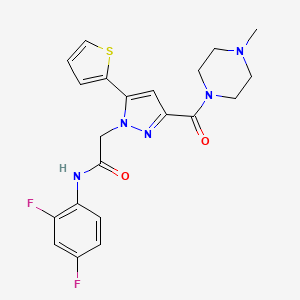
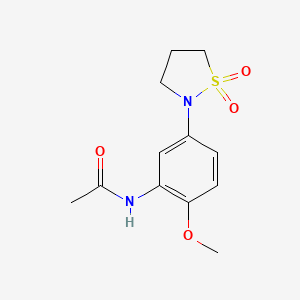
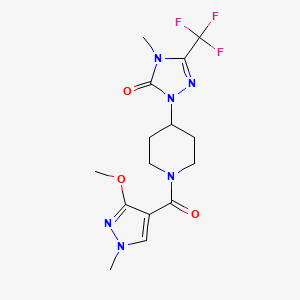

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)
